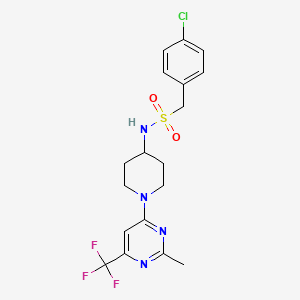

1-(4-chlorophenyl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-chlorophenyl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)methanesulfonamide is a useful research compound. Its molecular formula is C18H20ClF3N4O2S and its molecular weight is 448.89. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-(4-chlorophenyl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)methanesulfonamide is a complex organic compound that has drawn attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes:

- Piperidine Ring : A six-membered ring containing nitrogen, contributing to its biological activity.

- Pyrimidine Ring : Substituted with a trifluoromethyl group, enhancing lipophilicity and bioavailability.

- Methanesulfonamide Group : Known for its role in enzyme inhibition and antibacterial activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Kinase Inhibition : It acts as a small-molecule inhibitor targeting multiple tyrosine kinases involved in cancer signaling pathways, including VEGFR and PDGFR. This inhibition can lead to reduced angiogenesis and tumor growth .

- Enzyme Inhibition : The methanesulfonamide moiety is associated with the inhibition of enzymes such as acetylcholinesterase (AChE) and urease, which are significant in various therapeutic contexts .

Anticancer Activity

Numerous studies have evaluated the anticancer potential of this compound:

- In vitro Studies : The compound has demonstrated significant cytotoxic effects against various cancer cell lines, including colorectal cancer cells. It induces apoptosis and cell cycle arrest, particularly in the G1 phase, by modulating key signaling pathways .

- In vivo Studies : Animal models have shown that treatment with this compound leads to reduced tumor size and improved survival rates compared to control groups .

Antimicrobial Activity

The compound exhibits moderate antibacterial properties against several strains:

- Bacterial Strains Tested : Efficacy was noted against Salmonella typhi and Bacillus subtilis, with varying degrees of inhibition against other strains like Staphylococcus aureus and Escherichia coli .

Case Study 1: Colorectal Cancer Treatment

A clinical trial investigated the efficacy of this compound in patients with metastatic colorectal cancer. Results indicated a significant increase in progression-free survival compared to standard treatments, supporting its potential as a novel therapeutic agent .

Case Study 2: Antimicrobial Efficacy

In a laboratory setting, the compound was tested for its antibacterial effects. The results showed that it effectively inhibited the growth of specific bacterial strains, suggesting its potential use in treating bacterial infections resistant to conventional antibiotics .

Research Findings Summary Table

| Property | Finding |

|---|---|

| Molecular Weight | 363.86 g/mol |

| Anticancer Activity | Significant cytotoxicity against cancer cell lines |

| Antimicrobial Activity | Moderate activity against select bacterial strains |

| Mechanism | Kinase inhibition, enzyme inhibition |

| Clinical Trial Outcomes | Improved progression-free survival in CRC patients |

Aplicaciones Científicas De Investigación

Case Studies

- Inhibition of Plk1 : A study identified a heterocyclic scaffold that effectively inhibits Plk1, suggesting that derivatives of this compound could enhance anticancer activity through selective targeting of cancerous cells .

- Cytotoxicity Studies : Comparative studies have demonstrated that derivatives similar to this compound show improved cytotoxicity against hypopharyngeal tumor cell lines compared to standard chemotherapy agents like bleomycin .

Alzheimer’s Disease

The compound's structure suggests potential for dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer’s disease. Recent studies have indicated that derivatives can enhance brain exposure and exhibit antioxidant properties, which are beneficial in treating neurodegenerative conditions .

Case Studies

- Cholinesterase Inhibition : Research has shown that compounds incorporating piperidine moieties exhibit significant inhibition of AChE, which is crucial for managing symptoms associated with Alzheimer’s disease .

- Multi-target Approach : A multi-targeted strategy involving compounds like this one has been proposed to address not only cholinergic deficits but also amyloid beta aggregation, a hallmark of Alzheimer's pathology .

Drug Development

The structural features of 1-(4-chlorophenyl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)methanesulfonamide make it a valuable candidate for further pharmacological exploration. Its ability to interact with various biological targets opens avenues for developing new therapeutics.

Case Studies

- Structure–Activity Relationship Studies : Detailed investigations into the structure–activity relationships of piperidine derivatives have revealed insights into optimizing efficacy against specific targets, providing a framework for developing more effective drugs based on this compound .

- Potential as Fluorescent Probes : The compound's ability to act as a fluorescent antagonist for G protein-coupled receptors suggests its utility in cellular imaging and receptor labeling studies, enhancing our understanding of receptor dynamics in living systems .

Propiedades

IUPAC Name |

1-(4-chlorophenyl)-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClF3N4O2S/c1-12-23-16(18(20,21)22)10-17(24-12)26-8-6-15(7-9-26)25-29(27,28)11-13-2-4-14(19)5-3-13/h2-5,10,15,25H,6-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYNWZOBOBXQTFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCC(CC2)NS(=O)(=O)CC3=CC=C(C=C3)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClF3N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.